Methyl 4-(cyclopentylamino)-3-nitrobenzoate
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods and steps used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Cancer Research
Methyl 4-(cyclopentylamino)-3-nitrobenzoate and its derivatives have been explored in cancer research. For instance, 4-methyl-3-nitrobenzoic acid showed promising results in inhibiting the migration of tumor cell lines, including human non-small cell lung cancer cells. This compound impaired epithelial growth factor-induced chemotaxis and chemokinesis of cancer cells, suggesting its potential as an antimetastasis drug (Chen et al., 2011).
Organic Chemistry Education
In educational settings, the synthesis of related compounds like 4-amino-3-nitrobenzoic acid methyl ester has been used as an experiment in introductory organic chemistry courses. This synthesis demonstrates simple Fischer esterification reactions and can be accomplished as a one-pot reaction, making it a practical teaching tool (Kam et al., 2020).
Crystallography and Molecular Interactions
Studies on molecules like methyl 4-hydroxy-3-nitrobenzoate, which is structurally similar to methyl 4-(cyclopentylamino)-3-nitrobenzoate, have contributed to understanding non-covalent interactions in crystal structures. Such studies have revealed intricate hydrogen bonding and stacking interactions, enhancing our knowledge of molecular assembly and design (Fu et al., 2012).
Solubility and Thermodynamics
Research on solubility and thermodynamic modeling of related compounds, like 3-methyl-4-nitrobenzoic acid, has been conducted to understand their behavior in various solvents. This information is crucial for optimizing purification processes in pharmaceutical and chemical industries (Wu et al., 2016).
Nonlinear Optical Materials
The study of organic single crystals like 4-methyl-3-nitrobenzoic acid has provided insights into their potential as nonlinear optical materials. These materials have applications in photonics and optoelectronics due to their unique optical properties (Bharathi et al., 2016).
Synthesis Methodologies
Innovative methodologies for the synthesis of derivatives of methyl 4-(cyclopentylamino)-3-nitrobenzoate have been developed. These methods offer advantages like higher yield, lower production costs, and improved quality, which are beneficial for industrial scale production (Cai & Shui, 2005).
Biodegradation Studies
Research on the biodegradation of nitrobenzoate compounds, like 4-nitrotoluene, by specific bacterial strains, provides valuable insights into environmental remediation strategies. This is particularly relevant for treating industrial waste containing nitrobenzoate derivatives (Haigler & Spain, 1993).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
methyl 4-(cyclopentylamino)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)9-6-7-11(12(8-9)15(17)18)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGFARQJQCCUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclopentylamino)-3-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.